molecular formula C20H18O5 B14149339 4-Methacryloyloxyphenyl 4-allyloxybenzoate CAS No. 159235-16-2

4-Methacryloyloxyphenyl 4-allyloxybenzoate

Katalognummer: B14149339
CAS-Nummer: 159235-16-2
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: VRISIUMRBYLVHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methacryloyloxyphenyl 4-allyloxybenzoate is a chemical compound with the molecular formula C20H18O5. It is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers. This compound is characterized by the presence of both methacryloyloxy and allyloxy groups, which contribute to its reactivity and versatility in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methacryloyloxyphenyl 4-allyloxybenzoate typically involves the reaction of 4-hydroxyphenyl 4-allyloxybenzoate with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process, which is essential for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methacryloyloxyphenyl 4-allyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include high molecular weight polymers and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-Methacryloyloxyphenyl 4-allyloxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy group facilitates free radical polymerization, while the allyloxy group can participate in further chemical modifications. These properties make it a versatile compound for creating complex polymer structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methacryloyloxyphenyl 4-allyloxybenzoate is unique due to the presence of both methacryloyloxy and allyloxy groups, which provide a combination of reactivity and versatility not found in the similar compounds mentioned above. This dual functionality allows for the synthesis of polymers with tailored properties for specific applications .

Eigenschaften

CAS-Nummer

159235-16-2

Molekularformel

C20H18O5

Molekulargewicht

338.4 g/mol

IUPAC-Name

[4-(2-methylprop-2-enoyloxy)phenyl] 4-prop-2-enoxybenzoate

InChI

InChI=1S/C20H18O5/c1-4-13-23-16-7-5-15(6-8-16)20(22)25-18-11-9-17(10-12-18)24-19(21)14(2)3/h4-12H,1-2,13H2,3H3

InChI-Schlüssel

VRISIUMRBYLVHV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.